2-((3-chlorophenyl)amino)quinazolin-4(3H)-one
Overview
Description
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Scientific Research Applications
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, particularly against prostate cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary target of “2-((3-chlorophenyl)amino)quinazolin-4(3H)-one” is the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in the regulation of many biological processes .
Mode of Action
The compound interacts with MAP4K4, inhibiting its function .
Pharmacokinetics
Similar compounds have demonstrated good in vivo exposure and low nanomolar potency , suggesting that “this compound” may have similar properties.
Result of Action
The inhibition of MAP4K4 by “this compound” can lead to various molecular and cellular effects. For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis, as well as increase the accumulation of intracellular reactive oxygen species .
Biochemical Analysis
Biochemical Properties
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function .
Cellular Effects
This compound has been observed to exert various effects on different cell types. In cancer cells, it induces apoptosis (programmed cell death) and inhibits cell proliferation . This compound affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage regimens for potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one typically involves the reaction of 3-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the following steps:
Condensation Reaction: 3-chloroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 2-(3-chlorophenyl)quinazolin-4(3H)-one.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
4,6,7-trisubstituted quinazoline derivatives: Known for their antitumor activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibition properties.
Uniqueness
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit specific kinases and its potential anticancer properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-chloroanilino)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDYSCTHXJBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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